![molecular formula C18H22N4OS2 B292545 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B292545.png)
2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are discussed in
Wirkmechanismus
The mechanism of action of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has a variety of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing oxidative stress and inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in lab experiments is its potential to inhibit the growth of cancer cells and protect against neurodegenerative diseases. However, limitations for lab experiments include the need for further studies to determine the optimal dosage and duration of treatment, as well as potential side effects and toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide. These include further studies to determine the optimal dosage and duration of treatment, as well as potential combination therapies with other compounds. Additionally, future studies could investigate the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
Synthesemethoden
The synthesis of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with cyclohexyl isocyanate and thiosemicarbazide. The resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H22N4OS2 |
---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-[(2-amino-5-phenylthiophene-3-carbonyl)amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C18H22N4OS2/c19-16-14(11-15(25-16)12-7-3-1-4-8-12)17(23)21-22-18(24)20-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10,19H2,(H,21,23)(H2,20,22,24) |
InChI-Schlüssel |
PPCBRDMZDQOIHB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.